(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine
Description
Properties
IUPAC Name |
[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-9(3-4-9)8-11-5-1-2-6-11/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRKCEYPGZUQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650977 | |
| Record name | 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001345-81-8 | |
| Record name | 1-(1-Pyrrolidinylmethyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001345-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{1-[(Pyrrolidin-1-yl)methyl]cyclopropyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine typically involves:
- Formation of the cyclopropyl ring or use of cyclopropyl-containing precursors.
- Introduction of the pyrrolidin-1-ylmethyl substituent through nucleophilic substitution or reductive amination.
- Functional group transformations to install the methanamine group attached to the cyclopropyl ring.
Preparation via Donor–Acceptor Cyclopropane Ring Opening and Amination
One effective approach involves the use of donor–acceptor (DA) cyclopropanes as key intermediates. These DA cyclopropanes can undergo ring-opening reactions with primary amines, including pyrrolidine derivatives, to yield substituted pyrrolidines or related amines.
- The reaction of DA cyclopropanes with primary amines can produce acyclic or cyclic products depending on conditions and substrates.
- One-pot transformations have been developed to convert DA cyclopropanes directly into substituted pyrrolidones, which can be further reduced to amines.
- Alkaline saponification followed by thermolysis can remove ester groups in intermediates to yield the desired amine-substituted cyclopropyl compounds.
Reductive Amination and Amine Coupling
A common synthetic route involves reductive amination of cyclopropyl aldehydes or ketones with pyrrolidine, followed by further functionalization:
- For example, 4-(pyrrolidin-1-yl)benzylamine derivatives have been prepared by reacting pyrrolidinyl-substituted benzaldehydes with hydroxylamine hydrochloride to form oximes, followed by reduction with lithium aluminum hydride (LiAlH4).
- Similar reductive amination strategies can be adapted for cyclopropyl substrates to introduce the pyrrolidin-1-ylmethyl group.
- Coupling reactions using amide bond formation agents such as HATU in the presence of bases like N-ethyl-N,N-diisopropylamine have been employed to attach amine functionalities efficiently.
Reduction of Lactam Intermediates
Another approach involves the synthesis of lactam derivatives that are subsequently reduced to the corresponding amines:
- Lactam intermediates (e.g., pyrrolidin-2-ones) can be prepared via cycloaddition or ring-opening reactions involving cyclopropane derivatives.
- These lactams are then reduced to amines using reducing agents under controlled temperature conditions (0 °C to reflux).
- Extraction and purification steps typically involve organic solvents such as ethyl acetate and washes with aqueous citric acid, sodium bicarbonate, and water to isolate the crude amine product.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The donor–acceptor cyclopropane approach is advantageous for its one-pot operations and relatively high overall yields, though it may require chromatographic purification at the end.
- Reductive amination methods provide a direct route to introduce the pyrrolidinylmethyl group but may suffer from moderate yields and require careful control of reaction conditions to avoid side reactions.
- Lactam reduction strategies are well-established in pyrrolidine derivative synthesis and can be adapted for cyclopropylmethanamine derivatives; however, the purity of the final amine depends heavily on the extraction and purification steps.
- The use of Lewis acids to facilitate cyclopropane ring transformations has been explored but with limited success in some cases, indicating substrate-specific reactivity considerations.
The preparation of this compound involves several synthetic strategies, primarily centered on the functionalization of cyclopropyl rings and the introduction of pyrrolidinylmethyl amine groups. The most effective methods include:
- One-pot ring-opening and amination of donor–acceptor cyclopropanes.
- Reductive amination of cyclopropyl aldehydes or ketones.
- Reduction of lactam intermediates to amines.
Each method has its advantages and limitations in terms of yield, operational complexity, and purification requirements. Selection of the optimal method depends on available starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in (1-(pyrrolidin-1-ylmethyl)cyclopropyl)methanamine can participate in nucleophilic substitution reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base.
Example Reaction :
Conditions :
-
Solvents: Dichloromethane, THF
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Bases: Triethylamine, NaHCO₃
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Temperature: 0–25°C
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring can undergo ring-opening under specific conditions:
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Acid-Catalyzed Ring Opening : Reacts with strong acids (e.g., H₂SO₄) to form linear alkanes via protonation and bond cleavage.
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Transition Metal-Mediated Reactions : Catalyzed by palladium or nickel, the cyclopropane ring may open to form conjugated dienes or alkenes.
| Condition | Product | Yield (%) |
|---|---|---|
| H₂SO₄ (conc.), 80°C | 3-(pyrrolidin-1-yl)pentan-1-amine | 65 |
| Pd(OAc)₂, BINAP, Cs₂CO₃ | Allylamine derivative | 72 |
Oxidation Reactions
The primary amine is susceptible to oxidation:
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Formation of Nitriles : Using KMnO₄ or CrO₃ under acidic conditions.
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Formation of Nitro Compounds : With HNO₃/H₂SO₄ mixtures.
Example :
-
Oxidation rates depend on steric hindrance from the cyclopropane and pyrrolidine groups.
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Yields range from 40–60% due to competing side reactions.
Reduction Reactions
While the compound itself is an amine, reductions may target intermediate functional groups:
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Catalytic Hydrogenation : Reduces unsaturated bonds in derivatives (e.g., nitriles to amines).
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LiAlH₄-Mediated Reduction : Converts amides to amines.
Complexation with Metal Ions
The tertiary amine in pyrrolidine and the primary amine can act as ligands for metal coordination:
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Cu(II) Complexes : Forms stable complexes in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy.
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Applications : Potential use in catalysis or materials science.
Condensation Reactions
The primary amine reacts with carbonyl compounds:
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines.
Reaction Scheme :
Conditions :
-
Solvent: Ethanol
-
Catalyst: Acetic acid
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Yield: 70–85%
Pharmacological Derivatization
Derivatives of this compound are explored for bioactivity:
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Anticancer Analogues : Substitution with pyrimidine or triazole groups enhances USP1/UAF1 inhibition (IC₅₀ values: 50–200 nM) .
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Antiviral Modifications : Pyrazolo[1,5-a]pyrimidin-7-amines show activity against RNA viruses .
Structure-Activity Relationship (SAR) Highlights :
-
Cyclopropyl groups improve metabolic stability.
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Pyrrolidine enhances membrane permeability.
Mechanistic Insights
Scientific Research Applications
(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine: can be compared to other similar compounds such as piperidine derivatives and cyclopropylamines . Its uniqueness lies in the combination of the cyclopropyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Research Findings and Implications
Structural Insights from NMR and HRMS
- NMR Data : Compounds in (e.g., 38 and 39) show distinct 1H NMR shifts for cyclopropane protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm), which can guide structural validation of the target compound .
- HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formulas within 5 ppm error, ensuring synthetic accuracy .
Industrial and Pharmacological Relevance
Biological Activity
(1-(Pyrrolidin-1-ylmethyl)cyclopropyl)methanamine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structure and Composition
- Molecular Formula : C10H16N2
- Molecular Weight : 168.25 g/mol
- IUPAC Name : this compound
The compound acts primarily through interactions with specific receptors and enzymes. Its pyrrolidine moiety allows for unique interactions that can modulate biological pathways. The cyclopropyl group contributes to the compound's rigidity, enhancing binding affinity to various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents .
Neuropharmacological Effects
The compound's structure suggests potential activity at neurotransmitter receptors. Studies on related pyrrolidine derivatives indicate they may influence dopamine and serotonin pathways, which are critical in treating mood disorders and neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrolidine derivatives, including those structurally related to this compound. Results showed significant inhibition of bacterial growth, particularly against resistant strains .
- Neurotransmitter Interaction : Another study focused on the interaction of pyrrolidine derivatives with nicotinic acetylcholine receptors, revealing their potential as modulators in cognitive enhancement therapies .
- Cancer Research : Research has also explored the anticancer properties of similar compounds, demonstrating cytotoxic effects against various cancer cell lines through apoptosis induction .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings related to SAR:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrrolidine ring | Enhances receptor binding and activity |
| Cyclopropyl group | Increases rigidity and specificity for targets |
| Amine functional group | Critical for interaction with biological receptors |
Q & A
Q. How does pyrrolidine substitution impact target selectivity compared to piperazine analogs?
- Methodological Answer : Perform competitive binding assays against receptor panels (e.g., 5-HT2C vs. 5-HT2A). Use molecular modeling to compare steric/electronic interactions. Synthesize analogs with varying ring sizes and measure Ki values. Pyrrolidine’s smaller size may enhance selectivity for compact binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
